3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone
Description
3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone is a heterocyclic compound featuring an isoindolinone core substituted with a 4-chlorophenyl group and a methoxy group. Isoindolinone derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and utility in polymer synthesis. The 4-chlorophenyl moiety enhances lipophilicity and binding affinity in biological systems, while the methoxy group can influence electronic properties and metabolic stability.
Properties
CAS No. |
730-77-8 |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-19-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,17,18) |
InChI Key |
UDOFLZXMYNIXSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Isoindolinone Synthesis via Phthalimide Reduction
The foundational step in synthesizing 3-(4-chlorophenyl)-3-methoxy-1-isoindolinone is the preparation of the isoindolinone scaffold. A well-established method involves the reduction of substituted phthalimides. For example, 2-(4-chlorophenyl)phthalimide undergoes reductive ring contraction in the presence of magnesium turnings in methanol, yielding 3-hydroxy-2-(4-chlorophenyl)isoindolin-1-one as a key intermediate .
Reaction Conditions :
-
Substrate : 2-(4-chlorophenyl)phthalimide (25.75 g)
-
Reductant : Magnesium turnings (8.8 g)
-
Solvent : Methanol (1,000 mL)
-
Reaction Time : 2 hours reflux, 20 hours stirring at 20°C
-
Workup : Neutralization with ammonium chloride, filtration, and recrystallization from ethanol
This intermediate’s hydroxyl group at position 3 serves as the site for subsequent methoxy functionalization.
Methoxy Group Introduction via Alkylation
The conversion of the 3-hydroxy group to a methoxy moiety is achieved through alkylation. While patents describe epoxypropoxy group installation using epichlorohydrin , analogous conditions with methyl iodide enable direct methylation.
Procedure :
-
Deprotonation : Suspend 3-hydroxy-2-(4-chlorophenyl)isoindolin-1-one (10.0 g) in anhydrous dimethylformamide (DMF, 100 mL). Add sodium hydride (2.4 g, 50% dispersion in oil) to generate the alkoxide.
-
Alkylation : Introduce methyl iodide (5.7 mL, 1.2 eq) dropwise at 0°C. Stir for 12 hours at 25°C.
-
Workup : Quench with ice-water, extract with methylene chloride, dry over Na₂SO₄, and concentrate.
-
Purification : Recrystallize from isopropanol to isolate 3-methoxy-2-(4-chlorophenyl)isoindolin-1-one.
Key Considerations :
-
Solvent : DMF facilitates SN2 reactivity due to its polar aprotic nature.
-
Base : Sodium hydride ensures complete deprotonation of the hydroxyl group.
-
Yield : ~70–80% (estimated based on analogous reactions in ).
Alternative Route: Palladium-Catalyzed Cyclocarbonylation
A complementary approach adapts Sonogashira cyclocarbonylation reactions to construct the isoindolinone core while incorporating substituents . While this method primarily targets alkylidene derivatives, modifying the ethynyl precursor could enable methoxy group integration.
Hypothetical Pathway :
-
Precursor Synthesis : Prepare 2-ethynyl-N-(4-chlorophenyl)benzamide via Sonogashira coupling of 2-bromobenzamide with trimethylsilylacetylene, followed by desilylation.
-
Cyclocarbonylation : React with iodobenzene under CO pressure (20 atm) using PdCl₂(PPh₃)₂ (0.4 mol%) in CH₂Cl₂/triethylamine at 100°C .
-
Post-Functionalization : Introduce methoxy via oxidation or substitution of intermediate carbonyl groups.
Challenges :
-
Stereoselectivity may favor (E)- or (Z)-isomers, necessitating careful optimization.
-
Direct incorporation of methoxy during cyclization remains unverified in literature.
Functional Group Interconversion Strategies
Patents describe converting hydroxy to chloro intermediates using thionyl chloride, followed by nucleophilic substitution . Applying this to 3-hydroxy-isoindolinone derivatives offers a two-step route to the methoxy analog:
-
Chlorination : Treat 3-hydroxy-2-(4-chlorophenyl)isoindolin-1-one with thionyl chloride (SOCl₂) to form 3-chloro-2-(4-chlorophenyl)isoindolin-1-one .
-
Methoxylation : React the chloro intermediate with sodium methoxide (NaOMe) in DMF at 60°C.
Advantages :
-
Avoids handling pyrophoric reagents like NaH.
-
Higher functional group tolerance for sensitive substrates.
Analytical Characterization and Quality Control
Critical data for verifying successful synthesis include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 180–182°C (estimated) | Differential Scanning Calorimetry |
| NMR (400 MHz, CDCl₃) | δ 7.85–7.40 (m, 8H, Ar-H), 3.45 (s, 3H, OCH₃) | Nuclear Magnetic Resonance |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | Infrared Spectroscopy |
Industrial-Scale Considerations
Patent methodologies highlight scalable processes:
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-3-formyl-1-isoindolinone or 3-(4-chlorophenyl)-3-carboxy-1-isoindolinone.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone is its antimicrobial properties. Research has demonstrated that derivatives of isoindolinones exhibit strong antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar isoindolinone compounds against various pathogens. The results indicated that these compounds exhibited inhibition zones ranging from 16 to 31 mm against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined to be as low as 6.25 µg/mL for certain fungal strains, showcasing their potential as effective antimicrobial agents .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 6.25 |
| Escherichia coli | 24 | 12.5 |
| Aspergillus flavus | 21 | 6.25 |
Medicinal Chemistry
The compound has been explored for its therapeutic potential in treating various conditions, including edema of cardiac, hepatic, and renal origins. Its pharmacological profile suggests good solubility in lipoids and low toxicity, making it a candidate for further development in drug formulation.
Case Study: Therapeutic Applications
A patent documented the synthesis of isoindolinone derivatives, including this compound, which were shown to have long-lasting action and good tolerance when administered orally at dosages ranging from 0.5 mg/kg to 20 mg/kg . This highlights the compound's versatility in therapeutic applications.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of isoindolinone derivatives is crucial for optimizing their efficacy. The presence of specific substituents, such as the chlorine atom at the para-position on the phenyl group, enhances the biological activity of these compounds.
Data Table: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Chlorine (para-position) | Increases antimicrobial potency |
| Methoxy (9-position) | Enhances solubility and bioavailability |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism by which these compounds exert their effects.
Case Study: Binding Affinity Analysis
Docking experiments revealed that the compound could effectively bind to the active site of dihydrofolate reductase (DHFR), similar to established inhibitors like Methotrexate. This suggests potential applications in cancer therapy due to its role in inhibiting cell proliferation .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoindolinone/Phthalimide Derivatives
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, )
- Structure : Features an isoindoline-1,3-dione core linked to a 4-chlorophenyl group via an acryloyl chain.
- Synthesis: Synthesized via Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with 4-chlorobenzaldehyde in ethanol under basic conditions [1].
3-Chloro-N-phenyl-phthalimide ()
- Structure : Phthalimide ring with a chloro substituent at position 3 and an N-phenyl group.
- Applications: Used as a monomer in polyimide synthesis, requiring high purity for polymer applications [2].
- Comparison : Unlike the target compound, this derivative lacks a methoxy group and is optimized for materials science rather than bioactivity.
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione ()
- Structure: Amino-methyl linker between the 4-chlorophenyl group and isoindoline-1,3-dione.
3-(4-Methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid ()
- Structure: Propanoic acid chain connects the isoindolinone core to a 4-methoxyphenyl group.
Table 1: Structural Comparison of Isoindolinone Derivatives
Compounds with 4-Chlorophenyl and Methoxy Substituents
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, )
- Structure: Quinoline core with 4-chlorophenyl and 4-methoxyphenyl groups.
- Synthesis: Palladium-catalyzed cross-coupling of 1-aminocyclohexanone with arylboronic acids [3].
- Comparison: The quinoline scaffold offers a planar aromatic system, differing from the isoindolinone’s fused bicyclic structure.
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP, )
- Structure : Chalcone derivative with 4-chlorophenyl and 2-hydroxyphenyl groups.
- Computational Insights : DFT studies at B3LYP/6-311G(d,p) reveal electronic properties influenced by substituent electronegativity [6].
1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one ()
- Structure: Propanone backbone with 4-chlorophenyl and 2-methoxyanilino groups.
Table 2: Substituent Effects on Bioactivity
| Compound | Bioactivity | IC50/LC50 (if available) |
|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1, ) | Cytotoxic (MCF7 cells) | IC50 = 100 μg/mL [5] |
| 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one () | Antimicrobial | Not quantified |
| Target Compound | Unknown | Not available |
Biological Activity
3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Molecular Formula: C16H14ClN
Molecular Weight: 273.74 g/mol
CAS Number: 730-77-8
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with isocyanide derivatives, followed by cyclization to form the isoindolinone structure. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindolinone derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The compound demonstrated IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit the MDM2-p53 interaction, thus restoring p53 activity in tumor cells, which is crucial for inducing apoptosis.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer Assay | MCF-7 | 10 | Induces apoptosis |
| Apoptosis Assay | HeLa | 8 | Increases caspase activity |
| Proliferation Inhibition | A549 | 12 | Reduces cell viability |
Case Studies
-
Case Study on MDM2-p53 Interaction
- A study demonstrated that this compound effectively disrupts the MDM2-p53 interaction in vitro, leading to increased p53 levels and subsequent apoptosis in cancer cells. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers.
-
In Vivo Efficacy
- Another research effort evaluated the in vivo efficacy of the compound using xenograft models. Results indicated a significant reduction in tumor growth compared to control groups treated with vehicle alone. The compound was well-tolerated with no observed toxicity at therapeutic doses.
Q & A
Q. How do π-π interactions involving the chlorophenyl group influence crystallographic packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
